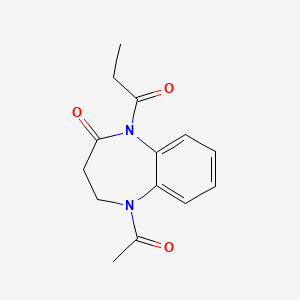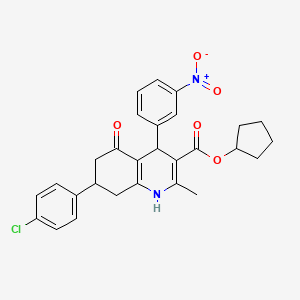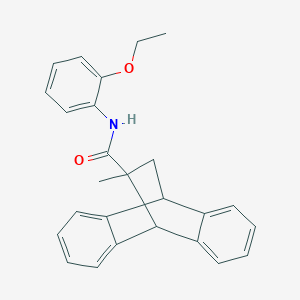![molecular formula C30H27BrN4O2S B11093378 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11093378.png)
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazacyclopenta[cd]azulene core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.
Introduction of the bromophenyl group: This can be achieved through a bromination reaction, where a phenyl group is substituted with a bromine atom using brominating agents like N-bromosuccinimide (NBS).
Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.
Addition of the phenoxymethyl group: This can be done through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Formation of the carbothioamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenoxymethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbothioamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles for substitution: Amines, thiols, alkoxides
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Oxidation products: Aldehydes, ketones
Reduction products: Phenyl derivatives
Substitution products: Amino or thiol derivatives
Hydrolysis products: Amines, thiols
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural complexity and functional diversity make it a candidate for drug discovery programs targeting diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
- 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioester
Uniqueness
The uniqueness of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it might exhibit different reactivity patterns, biological activities, or material properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H27BrN4O2S |
|---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
6-(4-bromophenyl)-N-(2-methoxyphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H27BrN4O2S/c1-36-25-13-6-5-12-24(25)32-29(38)28-27(20-14-16-21(31)17-15-20)23-11-7-8-18-34-26(33-35(28)30(23)34)19-37-22-9-3-2-4-10-22/h2-6,9-10,12-17H,7-8,11,18-19H2,1H3,(H,32,38) |
InChI Key |
NTSCHGKERWTOJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093299.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093313.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-5-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093314.png)
![3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)

![8-bromo-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11093324.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11093327.png)

![4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11093334.png)
![N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11093345.png)
![10a-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11093351.png)
![Ethyl [5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11093356.png)

